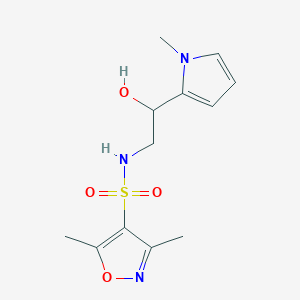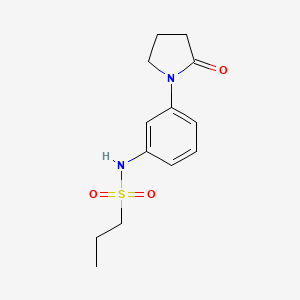
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione, also known as DMPD, is a compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. DMPD belongs to the class of purine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of Cyclic Depsipeptides and Derivatives
Complex organic syntheses often involve the creation of cyclic depsipeptides, which are compounds that find applications in various fields including medicinal chemistry. For example, the reaction of 3-(dimethylamino)-2,2-dimethyl-2H-azirine with α-hydroxycarboxylic acids demonstrates the construction of peptides, which can be linked to similar chemical functionalities as "8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione" (Obrecht & Heimgartner, 1987).
Anticancer Properties and Computational Chemistry
Computational chemistry methods have been applied to similar compounds to investigate potential anticancer properties. Studies involving Ru(II) and Os(III) complexes of related structures have shown promising results, which suggests potential applications for "8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione" in the development of new anticancer agents (Sayın & Üngördü, 2018).
Molecular Interactions and Drug Design
Complexation and Hydrogen Bonding
The study of intermolecular hydrogen bonds in chemical structures similar to "8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione" provides insights into how such compounds might interact with biological molecules. This can be crucial for drug design, where the strength and specificity of molecular interactions are key (Ośmiałowski et al., 2010).
Antimicrobial Activity
Carboxamide derivatives and other structurally related compounds have shown significant antimicrobial activity, suggesting that "8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione" could also have potential as a basis for developing new antimicrobial agents. Research into the antimicrobial properties of similar compounds highlights the importance of exploring a wide range of chemical derivatives for pharmaceutical applications (Deady et al., 2003).
Propriétés
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-5-6-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-8-10(2)7-11(3)9-20/h5,10-11H,1,6-9H2,2-4H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWZXFVDVOPTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride](/img/structure/B2702562.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702563.png)

![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrimidin-2-yl)-1,4-diazepane](/img/structure/B2702567.png)

![4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2702571.png)
![3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2702572.png)
![8-ethoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2702574.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2702575.png)


